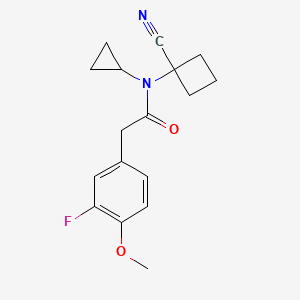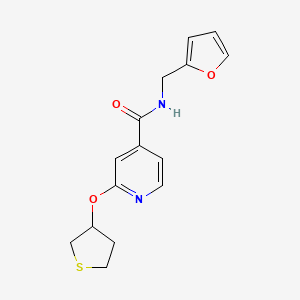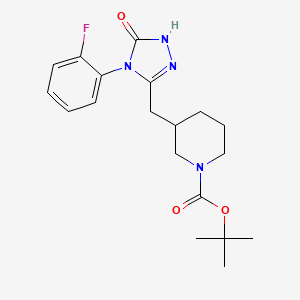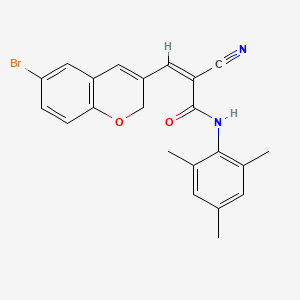
2-(2-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of acetamides and their derivatives, including those substituted with chlorophenyl and thiophenyl groups, has been a subject of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. These compounds are synthesized through various methods and analyzed for their molecular structure, reactivity, and physical and chemical properties.
Synthesis Analysis
Synthesis of acetamide derivatives typically involves the reaction of appropriate chloro and thiophenyl compounds with acetamide or its derivatives. For example, Saravanan et al. (2016) discuss the crystal structure of a chlorophenyl acetamide, highlighting the intermolecular interactions forming chains in the crystal structure (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016). Such studies lay the groundwork for understanding the synthesis and crystalline structures of complex acetamides.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. Techniques such as X-ray diffraction provide insights into the arrangement of atoms within a molecule and their spatial orientation. For instance, Sharma et al. (2017) synthesized and determined the crystal structure of a compound similar in complexity, revealing planar rings and specific angles between molecular components (Sharma, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).
Chemical Reactions and Properties
The reactivity of acetamide derivatives towards various reagents and conditions can lead to a wide range of products. This is exemplified in the work by Khalil, Sayed, and Raslan (2012), where the treatment of a cyanoacetamide derivative with phenyl isothiocyanate produced various thiadiazole derivatives, demonstrating the compound's versatility in chemical reactions (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in chemical and pharmaceutical industries. These properties are often determined through a combination of experimental techniques and theoretical calculations.
Chemical Properties Analysis
Chemical properties, including acidity (pKa) and reactivity towards various chemical reagents, are critical for the practical application of acetamide derivatives. Duran and Canbaz (2013) determined the pKa values of newly synthesized acetamide derivatives, providing valuable information on their chemical behavior in different environments (Duran & Canbaz, 2013).
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Research has delved into the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes, highlighting the complex metabolic pathways that lead to the production of potentially carcinogenic compounds. These studies are crucial for understanding the biotransformation and potential toxicological impacts of chloroacetamide compounds in biological systems (Coleman et al., 2000).
Antioxidant Activity of Coordination Complexes
The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveal significant antioxidant activities. These findings suggest a potential research avenue in exploring the therapeutic and protective roles of similar acetamide compounds against oxidative stress-related pathologies (Chkirate et al., 2019).
Inhibition of Fatty Acid Synthesis
The inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in the green alga Scenedesmus Acutus have been documented, providing insights into the biochemical interactions of chloroacetamides with lipid biosynthesis pathways. This research could inform studies on the impact of chlorophenyl acetamides on metabolic processes in various organisms (Weisshaar & Böger, 1989).
Antitumor Activity of Benzothiazole Derivatives
The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity present a promising area of research. These studies highlight the potential of acetamide derivatives in developing novel anticancer agents, suggesting avenues for the investigation of similar compounds for therapeutic applications (Yurttaş et al., 2015).
Antibacterial Activity of Thiazolidinone and Azetidinone Derivatives
Research into the synthesis and antibacterial activity of thiazolidinone and azetidinone derivatives, including those with acetamide components, underscores the potential of these compounds in addressing bacterial infections. This work lays the groundwork for further exploration of chlorophenyl acetamides as antibacterial agents (Desai et al., 2008).
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-22-12-15(16-7-4-10-24-16)21-17(22)8-9-20-18(23)11-13-5-2-3-6-14(13)19/h2-7,10,12H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAJOXANZULIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)



![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)


![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)
